![molecular formula C17H21FN2O3 B3084637 3-{[4-(2-氟苯基)哌嗪-1-基]羰基}-2,2-二甲基环丙烷甲酸 CAS No. 1142214-63-8](/img/structure/B3084637.png)
3-{[4-(2-氟苯基)哌嗪-1-基]羰基}-2,2-二甲基环丙烷甲酸
描述
The compound “3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid” has the empirical formula C17H21FN2O3 and a molecular weight of 320.36 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isCC1(C)C(C1C(=O)N2CCN(CC2)c3ccc(F)cc3)C(O)=O . The InChI code is 1S/C17H21FN2O3/c1-17(2)13(14(17)16(22)23)15(21)20-9-7-19(8-10-20)12-5-3-11(18)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,22,23) . Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula is C17H21FN2O3 and it has a molecular weight of 320.36 .科学研究应用
D2 样受体中的药效基团作用
Sikazwe 等人 (2009) 的一项研究调查了抗精神病药物中药效基团的作用,重点研究了芳基烷基取代基对 D2 样受体结合亲和力的效力和选择性的作用。该研究探讨了包括芳基环烷基胺及其衍生物在内的复合结构对受体选择性和效力的影响,强调了特定结构成分在针对 D2 样受体的药物设计中的重要性 Sikazwe 等人,2009。
哌嗪类似物的抗分枝杆菌活性
Girase 等人 (2020) 综述了哌嗪类似物的构效关系 (SAR),强调了它们重要的抗分枝杆菌特性,特别是对结核分枝杆菌 (MTB),包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。这篇综合综述回顾了近几十年来的抗分枝杆菌化合物,提供了对基于哌嗪的有效抗结核分子的设计和原理的见解 Girase 等人,2020。
哌嗪衍生物的治疗应用
Rathi 等人 (2016) 通过专利分析讨论了哌嗪衍生物的广泛治疗用途。该综述强调了哌嗪核在针对各种疾病(包括中枢神经系统疾病、癌症和传染病)的药物开发中的结构多功能性。这篇文章强调了哌嗪衍生物作为药物发现中灵活的构建模块的潜力 Rathi 等人,2016。
结合亲和力和 DNA 相互作用
Issar 和 Kakkar (2013) 综述了 Hoechst 33258 及其类似物与 B-DNA 小沟的结合亲和力和相互作用,强调了 N-甲基哌嗪衍生物在生物染色和潜在治疗应用中的重要性。该综述全面概述了 DNA 序列识别和对合理药物设计的影响的结构基础 Issar & Kakkar,2013。
安全和危害
属性
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-17(2)13(14(17)16(22)23)15(21)20-9-7-19(8-10-20)12-6-4-3-5-11(12)18/h3-6,13-14H,7-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDLTSPAFDKPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)

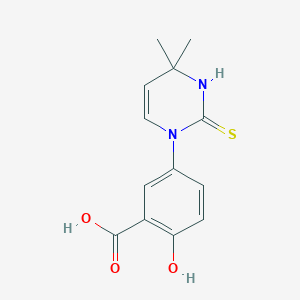
![1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084578.png)
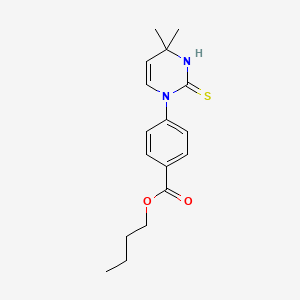
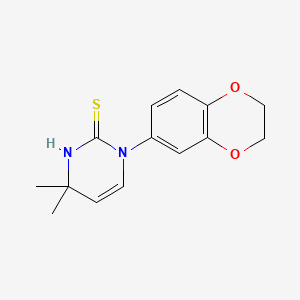
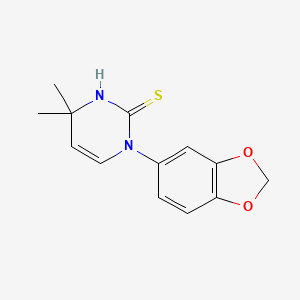
![4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084590.png)
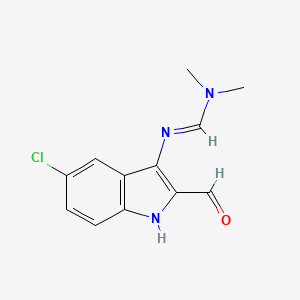
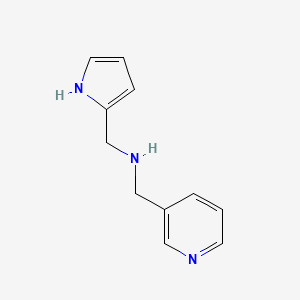
![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084630.png)
![2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B3084647.png)
![2,2-Dimethyl-3-[(4-pyridin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B3084653.png)
![3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084654.png)
